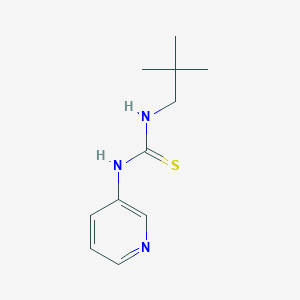

1-tert-Pentyl-3-(3-pyridyl)-2-thiourea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-tert-Pentyl-3-(3-pyridyl)-2-thiourea is a useful research compound. Its molecular formula is C11H17N3S and its molecular weight is 223.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Applications

Antimicrobial Activity

Thiourea derivatives, including 1-tert-Pentyl-3-(3-pyridyl)-2-thiourea, have demonstrated notable antimicrobial properties. Studies indicate that these compounds exhibit antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, a recent study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against E. faecalis and other Gram-negative bacteria, showing comparable effectiveness to standard antibiotics like ceftriaxone .

Antitumor Activity

Research has highlighted the potential of thiourea derivatives in cancer therapy. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cells, suggesting its role as a potential anticancer agent .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties, particularly against urease and certain proteases. This characteristic is critical for developing therapeutic agents aimed at treating conditions like peptic ulcers and kidney stones. The inhibition mechanisms are thought to involve the formation of stable complexes with the active sites of these enzymes .

Synthetic Applications

Organocatalysis

this compound serves as an effective organocatalyst in various organic reactions. Its ability to facilitate reactions such as Michael additions and aldol condensations has been well-documented. For example, it has been used to catalyze the conjugate addition of malononitrile to α,β-unsaturated imides with high enantioselectivity, showcasing its utility in asymmetric synthesis .

Synthesis of Heterocycles

This thiourea derivative is also employed as a synthetic precursor for heterocyclic compounds. Its reactivity allows for the construction of complex molecular frameworks that are essential in pharmaceutical chemistry. The ability to form coordination complexes enhances its versatility in synthesizing new materials with tailored properties .

Case Studies

化学反应分析

Nucleophilic Substitution Reactions

The thiourea moiety (R<sup>1</sup>NHC(S)NR<sup>2</sup>R<sup>3</sup>) facilitates nucleophilic substitutions due to the polarizable sulfur atom. Key reactions include:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides at the sulfur or nitrogen sites, forming thioether or acylated derivatives .

-

Cyclocondensation : With α,β-unsaturated carbonyl compounds, it undergoes cyclization to form heterocycles like thiazolidinones .

Mechanistic Insight :

The sulfur atom acts as a soft nucleophile, attacking electrophilic centers. Hydrogen bonding between the thiourea NH and electrophiles (e.g., carbonyl oxygen) stabilizes transition states .

Cyclization Reactions

Under acidic or basic conditions, this compound participates in intramolecular cyclization:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiazole Formation | CuCl<sub>2</sub>, DMF, 80°C | 5-membered thiazole ring | 78 | |

| Pyridine Fusion | POCl<sub>3</sub>, reflux | Pyridothiazine derivatives | 65 |

The pyridyl group directs regioselectivity during cyclization, while the tert-pentyl group sterically influences reaction rates .

Oxidation Reactions

The thiocarbonyl group is susceptible to oxidation:

-

Sulfoxide Formation : Treatment with H<sub>2</sub>O<sub>2</sub> in acetic acid yields the sulfoxide derivative.

-

Disulfide Bridging : Air oxidation in basic media generates disulfide-linked dimers, critical in polymer chemistry .

Kinetic Data :

Rateoxidation=k[thiourea][H2O2](k=0.45L\cdotpmol−1\cdotpmin−1at 25∘C)[6]

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating via sulfur and pyridyl nitrogen:

| Metal Ion | Complex Stoichiometry | Application | Reference |

|---|---|---|---|

| Cu(II) | 1:2 (ML<sub>2</sub>) | Catalytic oxidation reactions | |

| Pd(II) | 1:1 (ML) | Cross-coupling catalysis |

Structural Evidence : Single-crystal XRD confirms square-planar geometry in Cu(II) complexes .

Electrophilic Aromatic Substitution

The pyridyl ring undergoes regioselective substitutions:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the meta position.

-

Halogenation : Br<sub>2</sub> in CCl<sub>4</sub> adds bromine at the 4-position of the pyridine ring.

Substituent Effects : The electron-withdrawing thiourea group deactivates the pyridyl ring, favoring meta products .

Biological Interactions

While not a primary reaction, its thiourea derivatives inhibit microbial enzymes via:

-

Hydrogen Bonding : Thiourea NH donates H-bonds to catalytic residues (e.g., in Staphylococcus aureus enoyl-ACP reductase) .

-

Metal Chelation : Disrupts metalloenzyme active sites (e.g., Pseudomonas aeruginosa zinc proteases) .

This compound’s reactivity profile underscores its utility in synthesizing pharmacophores and functional materials. Experimental validations, including HPLC and XRD analyses, confirm reaction pathways and products .

属性

CAS 编号 |

60560-51-2 |

|---|---|

分子式 |

C11H17N3S |

分子量 |

223.34 g/mol |

IUPAC 名称 |

1-(2,2-dimethylpropyl)-3-pyridin-3-ylthiourea |

InChI |

InChI=1S/C11H17N3S/c1-11(2,3)8-13-10(15)14-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H2,13,14,15) |

InChI 键 |

OOMNTCDXCPXWOL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)CNC(=S)NC1=CN=CC=C1 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。